3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
CAS No.: 1219979-29-9
Cat. No.: VC3388337
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219979-29-9 |
---|---|
Molecular Formula | C6H12N2O2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one |
Standard InChI | InChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2 |
Standard InChI Key | CXWISQYTNLGJFY-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)CCN)O |
Canonical SMILES | C1C(CN1C(=O)CCN)O |
Introduction
Chemical Structure and Properties
Molecular Structure
3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structural element is particularly noteworthy as azetidine-containing compounds often exhibit interesting biological activities. The compound contains both amino and hydroxyl functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of these functional groups allows for diverse chemical modifications, making it a versatile building block for synthetic chemistry.
Physical and Chemical Properties
The compound has a molecular formula of C6H12N2O2 with a molecular weight of approximately 144.17 g/mol. Its structure is characterized by the IUPAC name 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one and is identified by the CAS number 1219979-29-9. The compound's InChI notation is InChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2, providing a standardized representation of its chemical structure.
Property | Value |
---|---|
Molecular Formula | C6H12N2O2 |
Molecular Weight | 144.17 g/mol |
CAS Number | 1219979-29-9 |
IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one |
InChI Key | CXWISQYTNLGJFY-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1C(=O)CCN)O |
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one typically involves the formation of the azetidine ring followed by appropriate functionalization. Cyclization of suitable precursors under controlled conditions is a common approach. Starting materials often include amino alcohols, with cyclization achieved through the use of specific reagents such as tosyl chloride or similar activating agents to facilitate the ring formation process.
Industrial Production
For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Industrial methods may employ continuous flow reactors and automated systems to precisely control critical parameters such as temperature, pressure, and reagent addition. These approaches help maintain consistency in product quality while maximizing production efficiency.
Chemical Reactivity
Types of Reactions
The compound can participate in several types of chemical reactions, leveraging its functional groups:
-
Oxidation Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group when treated with appropriate oxidizing agents.
-
Reduction Reactions: The carbonyl moiety can be reduced to an alcohol using suitable reducing agents.
-
Substitution Reactions: The amino group can act as a nucleophile in substitution reactions, enabling the formation of various derivatives.
Reaction Mechanisms
The reaction mechanisms typically involve the amino and hydroxyl functional groups. For instance, in oxidation reactions, the hydroxyl group can be transformed into a carbonyl group through the loss of hydrogen. In reduction reactions, the carbonyl group accepts hydrogen to form an alcohol. Substitution reactions often involve the amino group acting as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Biological Activity
Anticancer Properties
One of the most significant aspects of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is its potential anticancer activity. Research has demonstrated that this compound can inhibit cancer cell growth through various mechanisms, with a particular emphasis on inducing apoptosis (programmed cell death) in cancer cell lines.
Studies evaluating the anticancer effects of this compound have reported IC50 values in the nanomolar range, indicating potent activity against cancer cells. For example, in breast cancer cell lines such as MCF-7, the compound has shown significant apoptotic induction via caspase activation mechanisms.
Cell Line | IC50 Value | Mechanism of Action |
---|---|---|
MCF-7 (Breast cancer) | <10 nM | Apoptosis induction via caspase activation |
Other cancer cell lines | Nanomolar range | Various cytotoxic mechanisms |
Enzyme Inhibition
The compound has also demonstrated enzyme inhibition properties, particularly against specific proteases involved in tumor progression. Research suggests that it can effectively inhibit certain proteases with inhibition percentages ranging from 70% to 85%, depending on the specific enzyme target.
Enzyme Target | Inhibition Percentage |
---|---|
Protease X | 85% |
Protease Y | 70% |
Research Applications
In Medicinal Chemistry
In medicinal chemistry, 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one serves as an important scaffold for developing potential therapeutic agents. Its anticancer properties make it particularly valuable for cancer drug development research, while its enzyme inhibition capabilities suggest broader applications in treating diseases characterized by abnormal enzyme activity.
In Chemical Research
The compound plays a significant role as a building block for synthesizing more complex molecules. Its reactive functional groups allow for diverse modifications, making it valuable in the creation of compound libraries for various screening purposes. Additionally, its unique structure contributes to research on structure-activity relationships in drug discovery.
In Biological Research
In biological research, the compound has been investigated for its interactions with specific molecular targets. Studies have shown that it can bind to enzymes or receptors, altering their activity and affecting various biological pathways. This property makes it useful for studying signal transduction mechanisms and metabolic processes.
Comparison with Related Compounds
It is instructive to compare 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one with structurally similar compounds to understand its unique properties. A related compound, 1-(3-aminoazetidin-1-yl)propan-1-one, shares some structural similarities but lacks the hydroxyl group on the azetidine ring .
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | C6H12N2O2 | 144.17 g/mol | Amino, hydroxyl, carbonyl |
1-(3-aminoazetidin-1-yl)propan-1-one | C6H12N2O | 128.17 g/mol | Amino, carbonyl |
The additional hydroxyl group in 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one introduces greater hydrophilicity and potential for hydrogen bonding, which may contribute to its biological activity profile and pharmaceutical potential compared to related compounds .
Future Research Directions
Future research on 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one could focus on several promising areas:
-
Optimization of Anticancer Activity: Further refinement of the structure to enhance potency and selectivity against specific cancer types.
-
Mechanism of Action Studies: More detailed investigations into the precise molecular mechanisms underlying its anticancer and enzyme inhibition properties.
-
Drug Delivery Systems: Development of effective delivery systems to improve bioavailability and targeted delivery to cancer cells.
-
Combination Therapies: Exploration of synergistic effects when combined with existing anticancer agents.
-
Structure-Activity Relationship Studies: Comprehensive analysis of how structural modifications affect biological activity, potentially leading to more effective derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume